Tert-butyl (2-aminophenyl)carbamate
Overview
Description
Tert-butyl (2-aminophenyl)carbamate is an organic compound that has garnered interest in various fields of scientific research. It is a derivative of ortho-phenylenediamine, which is known for its versatility in synthetic chemistry. This compound is particularly notable for its role in the synthesis of benzimidazole heterocyclic compounds, which possess broad-spectrum disease activity .
Mechanism of Action
Target of Action
Tert-butyl (2-aminophenyl)carbamate is a chemical compound that has been studied for its potential use in the synthesis of novel benzimidazoles . These benzimidazoles could potentially replace the benzoxa-diazoles in some potent anti-tubercular compounds . .
Mode of Action
It’s known that the compound exhibits π···h interactions that precipitate conformational variations and an asymmetric unit with two crystallographically-independent molecules .
Biochemical Pathways
This compound is used as a precursor in the synthesis of benzimidazole heterocyclic compounds . Benzimidazoles have broad-spectrum disease activity and are used in the treatment of various diseases, including tuberculosis
Result of Action
It’s known that the compound can precipitate conformational variations in its structure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For this compound, it’s known that the compound can crystallize in different forms, or polymorphs, under different conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (2-aminophenyl)carbamate can be synthesized through the reaction of ortho-phenylenediamine with tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-aminophenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Tert-butyl (2-aminophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of drugs with anti-tubercular and anti-cancer properties.
Industry: This compound is used in the production of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-hydroxyphenyl)carbamate
- Tert-butyl (2-aminomethylphenyl)carbamate
- Tert-butyl (2-mercaptoethyl)carbamate
Uniqueness
Tert-butyl (2-aminophenyl)carbamate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Unlike its analogs, it exhibits a higher degree of stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl N-(2-aminophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,12H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZFBLNQOSFGSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350275 | |
Record name | Tert-butyl (2-aminophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146651-75-4 | |
Record name | Tert-butyl (2-aminophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-Butoxycarbonyl)-1,2-phenylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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